4-tert-Butylcyclohexanone diethyl acetal

説明

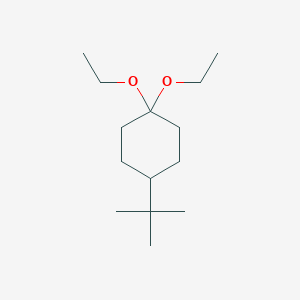

4-tert-Butylcyclohexanone diethyl acetal is an organic compound with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol . It is a derivative of 4-tert-Butylcyclohexanone, where the ketone group is protected by forming an acetal with diethyl groups. This compound is used in various chemical reactions and has applications in scientific research.

準備方法

The synthesis of 4-tert-Butylcyclohexanone diethyl acetal typically involves the reaction of 4-tert-Butylcyclohexanone with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

4-tert-Butylcyclohexanone diethyl acetal can undergo various chemical reactions, including:

Hydrolysis: The acetal group can be hydrolyzed back to the original ketone and ethanol in the presence of an acid or base.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, such as 4-tert-Butylcyclohexanol.

Substitution: The compound can undergo substitution reactions where the tert-butyl group or other substituents are replaced by different functional groups.

Common reagents and conditions used in these reactions include acids or bases for hydrolysis, oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .

科学的研究の応用

Organic Synthesis

4-tert-Butylcyclohexanone diethyl acetal is primarily utilized as a protecting group for ketones in organic synthesis. This function allows for selective reactions on other parts of the molecule while preserving the ketone functionality. The acetal can be hydrolyzed to regenerate the ketone under acidic conditions, facilitating multi-step syntheses without affecting sensitive functional groups.

Key Reactions :

- Hydrolysis : Converts the acetal back to the original ketone.

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its ability to protect reactive carbonyl groups makes it valuable in synthesizing complex molecules where specific transformations are necessary without disrupting other functional groups.

Industrial Applications

The compound finds applications in the fragrance and flavor industry due to its stability and desirable olfactory properties. It is used in formulating perfumes and flavorings where a stable acetal structure enhances the longevity and intensity of scents.

Data Table: Comparison of Reactions Involving this compound

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Hydrolysis | Acidic medium | 4-tert-Butylcyclohexanone + Ethanol | Regenerates ketone |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Carboxylic acids | Useful for further functionalization |

| Reduction | Reducing agents (e.g., NaBH₄) | 4-tert-Butylcyclohexanol | Converts ketone to alcohol |

Case Study 1: Selective Reduction Studies

Research has demonstrated that reductions of 4-tert-butylcyclohexanone using lithium aluminum hydride (LiAlH₄) preferentially yield trans-alcohols due to steric factors influencing the approach of the hydride reagent .

Case Study 2: Stereoselectivity in Hydrosilation

Studies on hydrosilation reactions involving 4-tert-butylcyclohexanone show that using bulky silanes can lead to high diastereoselectivity, favoring trans products. This has implications for synthesizing compounds with specific stereochemistry, which is crucial in drug design .

作用機序

The mechanism of action of 4-tert-Butylcyclohexanone diethyl acetal involves its ability to act as a protecting group for ketones. The acetal formation prevents the ketone from participating in unwanted side reactions, allowing for selective transformations on other parts of the molecule. The acetal can be hydrolyzed under acidic or basic conditions to regenerate the original ketone, making it a versatile tool in organic synthesis .

類似化合物との比較

Similar compounds to 4-tert-Butylcyclohexanone diethyl acetal include other acetals and ketals derived from different ketones and alcohols. Some examples are:

4-tert-Butylcyclohexyl acetate: Used in fragrances and flavors.

4-tert-Butylcyclohexanone: The parent ketone used in the synthesis of the acetal.

Cyclohexanone diethyl acetal: A similar acetal derived from cyclohexanone instead of 4-tert-Butylcyclohexanone.

The uniqueness of this compound lies in its specific structure, which provides stability and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.

生物活性

4-tert-Butylcyclohexanone diethyl acetal is a compound that has garnered attention in organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in scientific research.

Chemical Structure and Properties

The compound this compound is characterized by a cyclohexanone structure with a tert-butyl group and diethyl acetal functional groups. Its molecular formula is . The presence of the bulky tert-butyl group significantly influences its steric hindrance and reactivity compared to other similar compounds.

Target of Action

This compound primarily acts as a reagent in organic synthesis, often participating in reduction reactions. It can be converted into secondary alcohols through various catalytic processes, including hydride reductions.

Mode of Action

The compound undergoes reduction via metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), preferentially yielding trans-alcohols due to axial attack mechanisms during the reaction process .

Biochemical Pathways

The biotransformation of this compound has been studied using various fungi as biocatalysts, indicating its potential in metabolic pathways. The compound is primarily reduced to cis- and trans-alcohols, which can further participate in biochemical reactions.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its boiling point (113-116 °C) and melting point (47-50 °C), which affect its stability and reactivity under different conditions.

Antimicrobial Properties

Research indicates that derivatives of 4-tert-butylcyclohexanone exhibit antimicrobial activity. This has been attributed to their ability to interact with microbial membranes, leading to disruption and cell death .

Enzyme Interaction

The compound serves as a model substrate in studies investigating enzyme-catalyzed reactions. Its structural features allow for the exploration of enzyme specificity and reaction mechanisms in organic synthesis.

Case Studies

- Hydrosilation Studies : A study examined the hydrosilation of 4-tert-butylcyclohexanone using various catalysts, demonstrating significant diastereoselectivity based on steric factors. The results indicated that bulky silanes provided higher yields of trans-silyl ethers .

- Biotransformation Research : Another study explored the biotransformation of this compound using anthracnose fungi, revealing insights into its metabolic pathways over a period of seven days, showcasing its potential as a biocatalyst in organic synthesis.

Comparative Analysis

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-tert-Butylcyclohexanone | Tertiary butyl group increases steric hindrance | Antimicrobial properties observed |

| Cyclohexanone | Lacks tert-butyl group; more reactive | Limited biological activity |

| 4-Methylcyclohexanone | Methyl group affects reactivity | Different antimicrobial profile |

特性

IUPAC Name |

4-tert-butyl-1,1-diethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-6-15-14(16-7-2)10-8-12(9-11-14)13(3,4)5/h12H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSXNUWFLGKEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC(CC1)C(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172465 | |

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1900-58-9 | |

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。